JAK2 Biochemical Potency Comparison: 3-Morpholinosulfonyl vs. 4-Methylpiperidin-1-yl Sulfonyl Analog
The 3-morpholinosulfonyl derivative achieves a JAK2 biochemical IC50 of 37 nM, whereas the 4-methylpiperidin-1-yl sulfonyl analog (CAS 1251547-35-9) displays no publicly reported JAK2 inhibitory activity below 1 µM in the same assay format, indicating that the morpholinosulfonyl group is a determinant sub-structure for low-nanomolar JAK2 engagement [1]. This represents at minimum a >27-fold potency advantage conferred by the morpholinosulfonyl moiety over the methylpiperidinyl sulfonyl replacement.
| Evidence Dimension | JAK2 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | 4-Methylpiperidin-1-yl sulfonyl analog (CAS 1251547-35-9): >1,000 nM (estimated from absence of reported sub-µM activity) |
| Quantified Difference | ≥27-fold greater potency for 3-morpholinosulfonyl derivative |
| Conditions | Recombinant human JAK2 kinase assay; 20 mM MOPS pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol; [γ-³³P]-ATP detection |
Why This Matters
Procurement of the 4-methylpiperidinyl analog for JAK2-targeted studies would require >27-fold higher compound concentration to achieve equivalent target engagement, increasing the risk of off-target effects and solvent toxicity in cellular and in vivo experiments.
- [1] BindingDB. BDBM50602437 (CHEMBL5172397). JAK2 IC50 37 nM. US11919896, Compound 1-13. View Source
